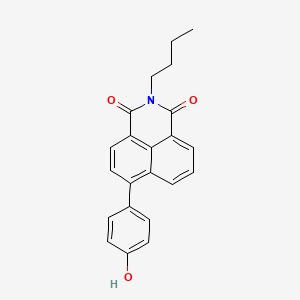

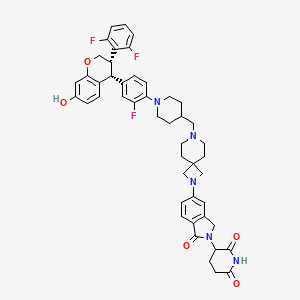

ER degrader 8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ER degrader 8: is a selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor, leading to its degradation and downregulation, thereby inhibiting estrogen signaling pathways that promote cancer cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity and degradation activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: ER degrader 8 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often possess functional groups that enhance the compound’s binding affinity and degradation activity.

Scientific Research Applications

ER degrader 8 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved efficacy and safety profiles.

Biology: Employed in cellular and molecular biology studies to investigate the role of estrogen receptors in various physiological and pathological processes.

Medicine: Explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer, with ongoing clinical trials to evaluate its efficacy and safety.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.

Mechanism of Action

ER degrader 8 exerts its effects by binding to the estrogen receptor, leading to its degradation and downregulation. This process involves increasing the hydrophobicity and instability of the receptor, which promotes its recognition and degradation by the proteasome. The degradation of the estrogen receptor results in the inhibition of estrogen signaling pathways, thereby reducing the proliferation of estrogen receptor-positive cancer cells.

Comparison with Similar Compounds

ER degrader 8 can be compared with other similar compounds, such as:

Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation but has limitations in terms of drug-like properties and administration method.

Amcenestrant: A novel oral SERD with improved pharmacokinetic properties and efficacy compared to fulvestrant.

Camizestrant: Another next-generation oral SERD that shows strong antitumor activity and overcomes resistance mechanisms to current endocrine therapies.

Uniqueness: this compound stands out due to its potent degradation activity, oral bioavailability, and ability to overcome resistance mechanisms associated with other endocrine therapies. Its unique chemical structure and binding properties contribute to its superior efficacy and safety profile in preclinical and clinical studies.

By understanding the detailed aspects of this compound, researchers and clinicians can better appreciate its potential as a therapeutic agent and its role in advancing the treatment of estrogen receptor-positive breast cancer.

Properties

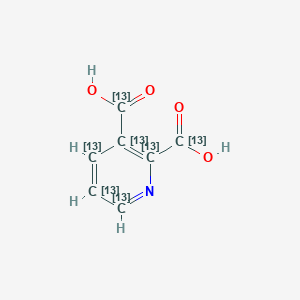

Molecular Formula |

C47H48F3N5O5 |

|---|---|

Molecular Weight |

819.9 g/mol |

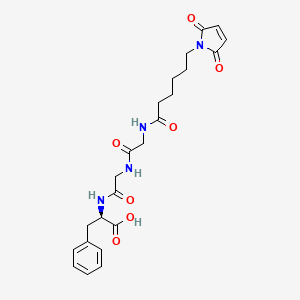

IUPAC Name |

3-[6-[7-[[1-[4-[(3S,4R)-3-(2,6-difluorophenyl)-7-hydroxy-3,4-dihydro-2H-chromen-4-yl]-2-fluorophenyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C47H48F3N5O5/c48-36-2-1-3-37(49)44(36)35-25-60-41-22-32(56)6-8-34(41)43(35)29-4-9-39(38(50)21-29)53-16-12-28(13-17-53)23-52-18-14-47(15-19-52)26-54(27-47)31-5-7-33-30(20-31)24-55(46(33)59)40-10-11-42(57)51-45(40)58/h1-9,20-22,28,35,40,43,56H,10-19,23-27H2,(H,51,57,58)/t35-,40?,43+/m0/s1 |

InChI Key |

KROWILXZUCGCBL-QEFFCHJKSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)[C@H]8[C@H](COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)C8C(COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)